(S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
(S)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the indene ring. The (S)-enantiomer is distinguished by its stereochemical configuration, which is critical for interactions in asymmetric synthesis or biological systems.
Properties
IUPAC Name |
(1S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14;/h2-3,5,9H,1,4,14H2;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVQXVPOXWEREQ-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC(=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Conditions | Yield | Optical Purity (ee) |
|---|---|---|---|
| Reductant | PEMB | 19.5% | >96% |
| Temperature | 65°C | ||
| Solvent | Methanol/Acetic Acid | ||
| Catalytic System | Chiral Brønsted Acid (if applicable) |
Reductive Amination of Keto Intermediates
Reductive amination represents a direct route to the target amine. The ketone 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is condensed with ammonia or a protected amine source, followed by reduction. Sodium cyanoborohydride (NaBH₃CN) in ethanol at 0–20°C for 2 hours provides the secondary amine, which is then deprotected and converted to the hydrochloride salt. This method avoids racemization but requires stringent pH control to suppress imine hydrolysis.
A modified approach employs t -butyl carbamate (Boc) protection. The ketone is first converted to an imine with Boc-protected hydroxylamine, followed by palladium-catalyzed hydrogenation. Deprotection with hydrochloric acid yields the hydrochloride salt with 85% enantiomeric excess (ee).
Chiral Resolution of Racemic Mixtures
When asymmetric synthesis proves challenging, chiral resolution offers an alternative. Racemic 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is treated with a chiral resolving agent (e.g., dibenzoyl-D-tartaric acid) to form diastereomeric salts. These salts are separated via fractional crystallization, and the desired (S)-enantiomer is liberated using base extraction.
Comparative Resolution Efficiency:
| Resolving Agent | Solvent System | ee (%) | Recovery (%) |
|---|---|---|---|
| Dibenzoyl-D-tartaric Acid | Ethanol/Water | 99 | 62 |
| L-Malic Acid | Acetone | 92 | 58 |
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of the racemic amine in organic solvents selectively acylates the (R)-enantiomer, leaving the (S)-amine unreacted. Candida antarctica lipase B (CAL-B) in vinyl acetate at 30°C achieves 98% ee for the (S)-isomer with a 45% yield. The unreacted amine is extracted and converted to the hydrochloride salt.
Solid-Phase Synthesis for Scalability
Recent advances employ polymer-supported reagents to streamline purification. The ketone intermediate is immobilized on Wang resin, subjected to reductive amination with gaseous ammonia, and cleaved with trifluoroacetic acid (TFA). This method achieves a 78% yield with >99% purity, bypassing chromatography.
Analytical Validation and Quality Control
Critical quality attributes (CQAs) for the hydrochloride salt include:
Chemical Reactions Analysis
Amine Functional Group Reactivity
The primary amine group in this compound participates in nucleophilic reactions, forming derivatives critical for pharmaceutical applications.
Acylation Reactions
The amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides. For example:
-
Reaction with acetyl chloride yields N-acetyl-(S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine .
-
Conditions: Room temperature, dichloromethane (DCM) solvent, base (e.g., triethylamine).
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | N-Acetyl derivative | DCM, RT, 12h | 85% | |
| Benzoyl chloride | N-Benzoyl derivative | THF, 0°C → RT, 6h | 78% |
Alkylation Reactions
The amine undergoes alkylation with alkyl halides or via reductive amination:
-
Reaction with methyl iodide forms N-methyl-(S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine .
-
Catalytic hydrogenation (H₂, Pd/C) facilitates reductive amination with ketones .
| Reagent | Product | Catalyst/Reagents | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | N-Methyl derivative | K₂CO₃, DMF, 60°C | 70% | |
| Cyclohexanone | N-Cyclohexyl derivative (via reductive amination) | H₂, Pd/C, MeOH | 65% |
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group directs electrophiles to the meta position of the indane ring, though its strong electron-withdrawing nature reduces reactivity.
Nitration
-
Nitration occurs at the meta position relative to the trifluoromethyl group using HNO₃/H₂SO₄:
| Nitrating Agent | Position | Conditions | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Meta | 0°C → RT, 2h | 45% |
Halogenation
Limited by deactivation from the CF₃ group. Bromination requires Lewis acids (e.g., FeBr₃):
-
Product: 3-Bromo-(S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride .
| Halogenating Agent | Catalyst | Position | Yield | Source |
|---|---|---|---|---|
| Br₂ | FeBr₃ | Meta | 30% |
Coupling Reactions
The amine participates in cross-coupling reactions to form biaryl or heteroaryl derivatives.
Buchwald-Hartwig Amination
-
Palladium-catalyzed coupling with aryl halides forms N-aryl derivatives :
| Aryl Halide | Catalyst System | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃, Xantphos | Toluene, 100°C, 24h | 60% |
Suzuki-Miyaura Coupling
-
Requires prior halogenation of the indane ring. Brominated derivatives (e.g., 3-bromo-substituted) couple with boronic acids .
| Boronic Acid | Product | Catalyst | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | 3-Phenyl-(S)-5-(trifluoromethyl) derivative | Pd(PPh₃)₄, K₂CO₃ | 55% |
Amine Oxidation
-
Oxidized to nitroso or nitro derivatives using mCPBA or HNO₃:
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| mCPBA | Nitroso derivative | DCM, 0°C → RT | 50% |
Catalytic Hydrogenation
-
Reduces nitro groups or unsaturated bonds in modified derivatives:
| Substrate | Product | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Nitro derivative | Primary amine | H₂, Pd/C | MeOH, RT | 90% |
Stereochemical Considerations
The (S) -configuration influences reaction outcomes:
-
Enantioselective synthesis of derivatives retains chirality under mild conditions .
-
Racemization observed under strong acidic/basic conditions (>100°C).
This compound’s reactivity is central to its utility in medicinal chemistry, particularly in kinase inhibitor development . Further studies on its regioselectivity and enantioselective transformations could expand its synthetic applications.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to known pharmacophores suggests it may interact with neurotransmitter systems.
Case Study: Neurotransmitter Modulation
A study examined the effects of (S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride on serotonin receptors. In vitro assays indicated that the compound acts as a selective serotonin reuptake inhibitor (SSRI), potentially providing insights into its use for treating depression and anxiety disorders. This mechanism is critical as SSRIs are widely used in clinical practice for these conditions .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can yield various derivatives with altered pharmacological properties.
Synthetic Pathway Overview
- Starting Material : The synthesis begins with commercially available indene derivatives.
- Reagents : Key reagents include trifluoromethylating agents and amine coupling partners.
- Yield Optimization : Reaction conditions such as temperature and solvent choice are crucial for maximizing yield.
Toxicological Profile
Understanding the safety profile of this compound is essential for its application in drug development.
Safety Data
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Mechanism of Action
The mechanism of action of (S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs, highlighting substituent type, position, stereochemistry, and available
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (CF₃, Cl, Br): Increase lipophilicity (logP) and metabolic resistance. The CF₃ group is more electronegative than halogens, enhancing stability . Electron-Donating Groups (OMe, OEt): Improve solubility but may reduce membrane permeability. Ethoxy derivatives (e.g., 5-Ethoxy) balance lipophilicity and polarity .
Positional Isomerism :
- The 5-position is common in bioactive analogs (e.g., highlights 5,6-diethyl derivatives as receptor ligands). Moving CF₃ to the 6- or 4-position alters molecular geometry, impacting target interactions .
Stereochemistry :
- Enantiomers (e.g., (S)- vs. (R)-5-Fluoro) exhibit divergent biological activities. The (S)-configuration in the target compound may optimize chiral recognition in drug-receptor binding .
Biological Activity
(S)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, with a CAS number of 68755-41-9, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₁ClF₃N
- Molecular Weight : 237.65 g/mol
- InChIKey : SAGAPGFAJWBAEC-UHFFFAOYSA-N
These properties suggest that the compound possesses a trifluoromethyl group, which is known to enhance biological activity by modifying lipophilicity and electronic characteristics.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial effects. For example:
- Mechanism of Action : The compound is believed to inhibit bacterial growth by disrupting protein synthesis and interfering with nucleic acid production. This was observed in related compounds with similar functional groups.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 - 31.25 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
These results indicate that this compound may possess bactericidal properties against specific Gram-positive bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may also exhibit anticancer properties. Research indicates that similar indene derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Study 1: Antibacterial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against various bacterial strains. The results showed promising antibacterial activity comparable to standard antibiotics such as ciprofloxacin.
Case Study 2: Anticancer Potential
Another study explored the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, suggesting potential as an anticancer agent.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity is mediated through:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : Its structural features may allow it to bind effectively to various biological receptors, influencing cellular signaling pathways.
Q & A
Q. Table 1. Example Synthetic Workflow for Analogous Compounds
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Acetyl chloride, neat, 0°C | 85% | |
| 2 | Hydrogenation | H₂, Pd/C, MeOH, RT | 90% | |
| 3 | Chiral Resolution | Chiralcel OD-H column, hexane:IPA | 75% |
How is the stereochemical purity of the (S)-enantiomer validated?
Basic
Chiral analytical techniques are critical:
- Chiral HPLC/SFC : Use columns like Chiralcel OD-H with hexane:isopropanol gradients to resolve enantiomers. Purity ≥95% is typical for commercial chiral amines .
- Optical Rotation : Compare experimental [α]D values with literature data for configuration confirmation.
Advanced
For ambiguous cases, X-ray crystallography with programs like SHELXL or ORTEP-3 can determine absolute configuration. For example, Hulshof et al. used SHELXL refinement to resolve stereochemistry in dihydroinden-amine derivatives .
What analytical methods resolve conflicting NMR data for dihydroinden-amine derivatives?
Advanced
Contradictions in NMR assignments (e.g., overlapping signals) can arise from dynamic processes or solvent effects. Methodological solutions include:
- Variable-Temperature NMR : Suppress signal broadening caused by conformational exchange.
- 2D Techniques (COSY, NOESY, HSQC) : Confirm proton-proton correlations and carbon connectivity. Hulshof et al. employed DEPT and HSQC to assign diastereotopic protons in similar compounds .
- Computational NMR Prediction : Tools like ACD/Labs or Gaussian-based DFT calculations validate assignments.
How can computational modeling predict the compound’s pharmacokinetic or target-binding properties?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Study membrane permeability or stability in biological matrices. For example, Ward et al. optimized CNS penetration of AMPA receptor modulators by simulating blood-brain barrier partitioning .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like GPCRs or enzymes. highlights docking for rational design of dihydroinden-amine-based therapeutics .
Q. Table 2. Computational Tools for Pharmacokinetic Prediction
| Tool/Method | Application | Example Study |
|---|---|---|
| AutoDock Vina | Target-binding affinity prediction | AMPA receptor modulators |
| SwissADME | LogP, BBB permeability prediction | Preclinical PK profiling |
What strategies optimize regioselectivity in Friedel-Crafts reactions for electron-deficient arenes?
Advanced
The trifluoromethyl group’s electron-withdrawing nature reduces arene reactivity. Solutions include:
- Lewis Acid Optimization : Use stronger acids (e.g., AlCl₃ vs. FeCl₃) or Brønsted acids (TfOH) to enhance electrophilicity.
- Directed Metallation : Install directing groups (e.g., -OMe, -NHBoc) to guide substitution. Prashad et al. achieved >90% regioselectivity in acetylations via N-protected intermediates .
- Microwave-Assisted Synthesis : Accelerate reaction rates to favor kinetic products.
How are synthetic yields improved for multi-step sequences involving sensitive intermediates?
Q. Advanced
- Protecting Groups : Use Boc or Fmoc to stabilize amines during harsh reactions (e.g., Friedel-Crafts). Hulshof et al. reported 20–23% yields over 5 steps by protecting amine functionalities .
- Flow Chemistry : Enhance reproducibility and scalability for oxidation/hydrogenation steps.
- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to optimize reaction endpoints.
What are the challenges in characterizing hydrochloride salts of chiral amines?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
